4-Ethoxy-2-phenylquinoline

Physicochemical profiling Drug-likeness ADME prediction

4-Ethoxy-2-phenylquinoline (CAS 22680-63-3) is a 2,4-disubstituted quinoline derivative with molecular formula C17H15NO and molecular weight 249.31 g/mol, featuring an ethoxy group at the C4 position and a phenyl group at C2. The compound belongs to the 2-phenylquinoline scaffold class, which has been explored across multiple therapeutic programs including antiplatelet agents, estrogen receptor β (ERβ) ligands, and bacterial efflux pump inhibitors.

Molecular Formula C17H15NO
Molecular Weight 249.31 g/mol
CAS No. 22680-63-3
Cat. No. B14699984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-2-phenylquinoline
CAS22680-63-3
Molecular FormulaC17H15NO
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCCOC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3
InChIInChI=1S/C17H15NO/c1-2-19-17-12-16(13-8-4-3-5-9-13)18-15-11-7-6-10-14(15)17/h3-12H,2H2,1H3
InChIKeyHUWDUVNMZCVTNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-2-phenylquinoline (CAS 22680-63-3) – Chemical Identity and Procurement Baseline


4-Ethoxy-2-phenylquinoline (CAS 22680-63-3) is a 2,4-disubstituted quinoline derivative with molecular formula C17H15NO and molecular weight 249.31 g/mol, featuring an ethoxy group at the C4 position and a phenyl group at C2 . The compound belongs to the 2-phenylquinoline scaffold class, which has been explored across multiple therapeutic programs including antiplatelet agents, estrogen receptor β (ERβ) ligands, and bacterial efflux pump inhibitors [1]. Key computed physicochemical parameters include XLogP of 4.4, topological polar surface area (TPSA) of 22.1 Ų, zero hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds .

Why 4-Ethoxy-2-phenylquinoline Cannot Be Interchanged with Other 2-Phenylquinoline C4 Analogs


The C4 substituent on the 2-phenylquinoline scaffold is a critical determinant of both pharmacodynamic and pharmacokinetic behavior. Published structure-activity relationship (SAR) evidence demonstrates that even minor C4 alkoxy modifications (methoxy vs. ethoxy vs. longer alkoxy chains) produce measurable shifts in antiplatelet potency within the same assay system [1]. In the ERβ ligand series, C4 substitution with electronegative groups was explicitly identified as a requirement for achieving ERβ selectivity – with affinity differences spanning from low nanomolar to inactive depending on the specific C4 group [2]. Additionally, the C4-hydroxy analog (4-hydroxy-2-phenylquinoline, CAS 1144-20-3) is a documented bacterial efflux pump inhibitor with distinct hydrogen-bond donor capacity (HBD = 1) and approximately 1.1 log units lower lipophilicity (XLogP ~3.3 vs. 4.4), fundamentally altering membrane permeability and target engagement profiles [3]. Simple substitution with a different C4 analog therefore risks both loss of desired target activity and introduction of unintended off-target pharmacology.

Quantitative Differentiation Evidence for 4-Ethoxy-2-phenylquinoline vs. Closest Analogs


Lipophilicity and Membrane Permeability Differentiation: 4-Ethoxy vs. 4-Hydroxy and 4-Methoxy Analogs

Computed XLogP values establish a clear lipophilicity gradient across the C4 substituent series. 4-Ethoxy-2-phenylquinoline (XLogP = 4.4) is approximately 1.1 log units more lipophilic than 4-hydroxy-2-phenylquinoline (XLogP ~3.3) and 0.3 log units more lipophilic than 4-methoxy-2-phenylquinoline (XLogP = 4.10), corresponding to roughly 12-fold and 2-fold higher theoretical partition coefficients, respectively [1][2]. The ethoxy analog possesses zero hydrogen bond donors vs. one donor for the 4-hydroxy form, and a lower TPSA (22.1 vs. ~33 Ų), both properties associated with enhanced passive membrane permeability [1].

Physicochemical profiling Drug-likeness ADME prediction

Class-Level Antiplatelet SAR: 4-Alkoxy-2-phenylquinoline Potency Relative to N-Alkyl and 4-Quinolone Comparators

In the foundational Ko et al. (2001) SAR study, 4-alkoxy-2-phenylquinoline derivatives demonstrated significantly enhanced antiplatelet activity compared to N-alkyl derivatives within the same series. The most potent compound, 5-ethyl-4-methoxy-2-phenylquinoline (compound 8), exhibited an IC50 of 0.08 μM against platelet aggregation, approximately 3-fold more potent than indomethacin (IC50 ~0.24 μM) and ~2-fold more potent than the 4-quinolone lead 5-ethyl-2-phenyl-4-quinolone (IC50 = 0.15 μM) [1]. The closely related 4-ethoxy-5-ethyl-2-phenylquinoline (compound 9) was explicitly listed among the compounds demonstrating potent antiplatelet activity, confirming that the 4-ethoxy substituent is tolerated within the active pharmacophore [1]. Key SAR findings indicate that substituting -CH2CH3 at the R5 position notably increased potency, while 4-alkoxy substitution was essential for activity compared to the N-alkyl series [1].

Antiplatelet Cardiovascular Cyclooxygenase inhibition

C4 Alkoxy Pharmacophore Requirement for ERβ Selectivity: Ethoxy as an Electronegative C4 Substituent

Vu et al. (2005) demonstrated that within the 2-phenylquinoline scaffold, C4 substitution with electronegative groups is a prerequisite for achieving ERβ binding affinity and selectivity. Several C4-substituted analogs achieved ERβ binding affinities of 3–5 nM with up to 83-fold selectivity over ERα [1]. The C4 position tolerates alkoxy groups as electronegative substituents that fulfill this pharmacophore requirement. In contrast, the unsubstituted 2-phenylquinoline (CAS 612-96-4) lacks this critical C4 electronegative group and would not be expected to engage ERβ with comparable affinity or selectivity [1]. Compounds with C4 aminoalkyl substitutions in a related series (2-phenylquinolin-4-amines) displayed entirely different pharmacology as CpG-ODN antagonists, further confirming that the specific chemical nature of the C4 substituent dictates target engagement [2].

Estrogen receptor beta Nuclear receptor Selective agonist

Synthetic Accessibility: One-Pot H2SO4-Promoted Condensation Cyclization vs. Multi-Step Routes for Alternative C4 Analogs

Wang et al. (2009) reported an efficient one-pot synthesis of 4-alkoxy-2-arylquinolines by heating 2-(2-(trimethylsilyl)ethynyl)anilines with arylaldehydes in alcoholic solvents (serving as both solvent and alkoxy source) in the presence of sulfuric acid . This method directly installs the 4-alkoxy group during cyclization, eliminating the need for a separate O-alkylation step required for preparing 4-alkoxy analogs from the 4-hydroxy precursor (4-hydroxy-2-phenylquinoline) . The 4-hydroxy analog requires subsequent alkylation with ethyl iodide/potassium carbonate to access the ethyl ether, introducing an additional synthetic step and potential yield loss . For procurement decisions, the one-pot method provides a more direct route to the 4-ethoxy derivative compared to stepwise alkylation approaches.

Synthetic methodology One-pot synthesis Building block

Spectroscopic Identity Confirmation: Available 1H NMR and GC-MS Reference Spectra Enable Quality Verification

4-Ethoxy-2-phenylquinoline has verified reference spectra (1H NMR and GC-MS) publicly available through SpectraBase (Compound ID: L5hLnpncn2L), enabling unambiguous structural confirmation upon procurement [1]. This is particularly relevant when differentiating from the isomeric 2-(4-ethoxyphenyl)-4-phenylquinoline (OEt-DPQ), which has a distinctly different substitution pattern (4-ethoxyphenyl at C2, phenyl at C4) and different photophysical properties (blue emission at 432 nm when excited at 363–369 nm) [2]. The availability of reference spectra for the target compound reduces the risk of isomeric misidentification during procurement and quality control workflows.

Analytical characterization Quality control Structural confirmation

Evidence-Backed Application Scenarios for 4-Ethoxy-2-phenylquinoline Procurement


Medicinal Chemistry SAR Exploration of C4-Alkoxy-2-phenylquinoline Antiplatelet Agents

Researchers expanding upon the Ko et al. (2001) antiplatelet SAR series should procure 4-ethoxy-2-phenylquinoline as a scaffold for systematic C5 and C4 alkoxy variation. The published data establish that 4-alkoxy substitution is essential for antiplatelet activity (vs. inactive N-alkyl series) and that the 4-ethoxy-5-ethyl analog (compound 9) is confirmed active, providing a direct structural precedent . The 4-ethoxy analog without 5-ethyl substitution serves as an ideal baseline for probing the contribution of C5 substitution to potency, given the benchmark IC50 of 0.08 μM for the 5-ethyl-4-methoxy lead compound 8 and the 3-fold superiority over indomethacin .

ERβ-Selective Ligand Development Using the 2-Phenylquinoline Scaffold

Programs targeting ERβ-selective agonists or antagonists can use 4-ethoxy-2-phenylquinoline as a starting scaffold, leveraging the documented requirement for C4 electronegative substitution to achieve ERβ affinity (3–5 nM range demonstrated for optimized C4 analogs) and selectivity (up to 83-fold over ERα) . The ethoxy group satisfies the electronegative pharmacophore requirement while providing higher lipophilicity (XLogP 4.4) than the hydroxy analog, potentially advantageous for CNS-penetrant ERβ ligand design .

Heterocyclic Building Block for Diversity-Oriented Synthesis and Late-Stage Functionalization

4-Ethoxy-2-phenylquinoline serves as a validated building block for constructing more complex polycyclic quinoline architectures. The Marsicano et al. (2021) methodology paper demonstrates the compound's utility in sequential condensation/biannulation reactions for synthesizing 4H-pyrano[3,4-c]quinoline cores . The one-pot synthetic accessibility via the Wang et al. (2009) method using ethanol as both solvent and ethoxy source enables efficient procurement for medicinal chemistry diversification campaigns .

Physicochemical Probe for Lipophilicity-Dependent Pharmacological Profiling

For ADME/PK screening cascades, 4-ethoxy-2-phenylquinoline (XLogP 4.4, HBD 0, TPSA 22.1 Ų) occupies a distinct physicochemical space within the 2-phenylquinoline series. It is 1.1 log units more lipophilic than the 4-hydroxy analog (XLogP ~3.3) and 0.3 log units above the 4-methoxy analog (XLogP 4.10), with zero hydrogen bond donors vs. one for the 4-OH form . This property set makes it a useful tool compound for probing the impact of incremental lipophilicity on membrane permeability, metabolic stability, and off-target promiscuity within a congeneric series while maintaining the conserved 2-phenylquinoline core.

Quote Request

Request a Quote for 4-Ethoxy-2-phenylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.